molecular formula C6H6N4 B1441941 1H-Pyrazolo[3,4-C]pyridin-5-amine CAS No. 1049672-75-4

1H-Pyrazolo[3,4-C]pyridin-5-amine

Cat. No. B1441941
CAS RN: 1049672-75-4
M. Wt: 134.14 g/mol
InChI Key: PWZLBDOEHAFAKW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridin-5-amine is a heterocyclic compound with the molecular formula C6H6N4 . It is a member of the pyrazolopyridines, a group of compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

Several synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives have been reported . For instance, a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-5-amine is characterized by a pyrazolo[3,4-C]pyridin-5-amine core . The compound has a linear formula of C6H6N4 .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridin-5-amine are diverse. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . Another study reported the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-C]pyridin-5-amine has a molecular weight of 134.14 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-Pyrazolo[3,4-c]pyridin-5-amine: serves as a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, adenine, and guanine, which are fundamental to DNA and RNA. The compound’s versatility allows for the creation of numerous derivatives with potential biological activities .

Biomedical Applications

The derivatives of 1H-Pyrazolo[3,4-c]pyridin-5-amine have been explored for their biomedical applications. Due to the structural similarity to purine bases, these compounds have been studied for their potential use in pharmacology, particularly in the design of drugs that can interact with the body’s natural purine systems .

Development of Pharmaceutical Agents

Research has indicated that modifications of 1H-Pyrazolo[3,4-c]pyridin-5-amine can lead to the development of new pharmaceutical agents. These agents could target a range of diseases and conditions, leveraging the compound’s ability to mimic or interfere with biological pathways .

Energetic Materials Synthesis

The compound has been utilized in the synthesis of energetic materials. Specifically, derivatives of 1H-Pyrazolo[3,4-c]pyridin-5-amine have been used to create energetic ionic compounds with good detonation performances and low sensitivities, highlighting its importance in the field of heterocyclic chemistry .

Novel Synthesis Processes

Innovative synthesis processes involving 1H-Pyrazolo[3,4-c]pyridin-5-amine have been reported. These processes aim to improve the efficiency and yield of the desired products, which are important in various chemical industries .

Combinatorial Chemistry

The compound is used in combinatorial chemistry to create libraries based on the pyrazolo[3,4-b]pyridine scaffold. This is often achieved through the Friedländer cyclocondensation, which is a key reaction in the synthesis of diverse chemical libraries for high-throughput screening in drug discovery .

Future Directions

Future directions for the research and application of 1H-Pyrazolo[3,4-C]pyridin-5-amine could involve the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds and the exploration of its potential in the development of new pharmaceutical products .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZLBDOEHAFAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717429
Record name 1H-Pyrazolo[3,4-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049672-75-4
Record name 1H-Pyrazolo[3,4-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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